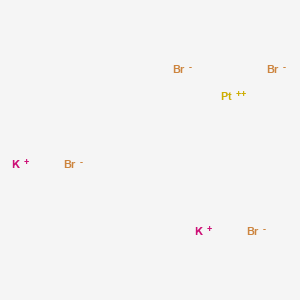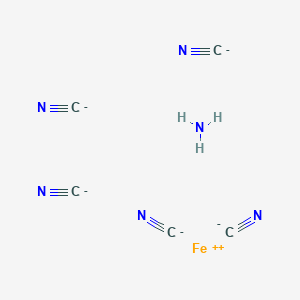
Amminepentacyanoferrate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amminepentacyanoferrate(III), also known as ferric ferrocyanide, is a coordination compound with the molecular formula Fe4[Fe(CN)6]3. It is a blue pigment that has been used in various applications, including as a dye, a pigment in paints, and as a catalyst in chemical reactions. In recent years, amminepentacyanoferrate(III) has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of amminepentacyanoferrate(III) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells, making it a potential anticancer agent. In MRI, the compound acts as a contrast agent due to its paramagnetic properties, which enhance the signal in the MRI image.
Biochemische Und Physiologische Effekte
Studies have shown that amminepentacyanoferrate(III) can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using amminepentacyanoferrate(III) in lab experiments is its stability, which allows for long-term storage and use. It is also relatively easy to synthesize and purify, making it a cost-effective option. However, one of the limitations is its potential toxicity, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on amminepentacyanoferrate(III). One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to fully understand its mechanism of action and optimize its use in cancer therapy. Another area of interest is its potential use in environmental remediation, particularly in the removal of heavy metals from contaminated water. Finally, there is potential for its use in energy storage, particularly in the development of more efficient and cost-effective lithium-ion batteries.
Synthesemethoden
Amminepentacyanoferrate(III) can be synthesized through various methods, including precipitation, electrochemical synthesis, and solvothermal synthesis. One of the most commonly used methods is precipitation, where Amminepentacyanoferrate(III) chloride and potassium ferrocyanide are mixed in an aqueous solution to form the compound. The resulting product can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Amminepentacyanoferrate(III) has been extensively studied for its potential applications in various fields, including biomedical research, environmental remediation, and energy storage. In biomedical research, it has been studied for its potential use as an anticancer agent and as a contrast agent in magnetic resonance imaging (MRI). In environmental remediation, it has been studied for its ability to remove heavy metals from contaminated water. In energy storage, it has been studied for its potential use as a cathode material in lithium-ion batteries.
Eigenschaften
CAS-Nummer |
13717-31-2 |
|---|---|
Produktname |
Amminepentacyanoferrate(III) |
Molekularformel |
C5H3FeN6-3 |
Molekulargewicht |
202.96 g/mol |
IUPAC-Name |
azane;iron(2+);pentacyanide |
InChI |
InChI=1S/5CN.Fe.H3N/c5*1-2;;/h;;;;;;1H3/q5*-1;+2; |
InChI-Schlüssel |
QBOFWNFBPMXYTO-UHFFFAOYSA-N |
Isomerische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Fe+2] |
Andere CAS-Nummern |
13717-31-2 |
Verwandte CAS-Nummern |
14099-05-9 (tri-hydrochloride salt) 36682-41-4 (ammonium-hydrochloride[1:1:2] salt) |
Synonyme |
amminepentacyanoferrate(III) amminepentacyanoferrate(III) ion amminepentacyanoferrate(III), ammonium-sodium (1:1:2) salt amminepentacyanoferrate(III), disodium salt amminepentacyanoferrate(III), trisodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



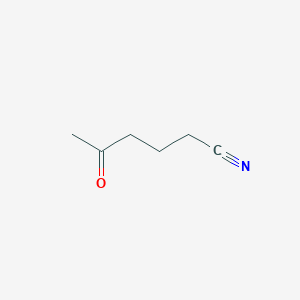
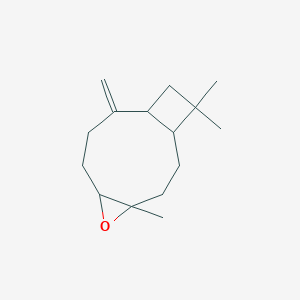

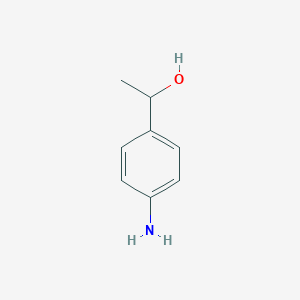
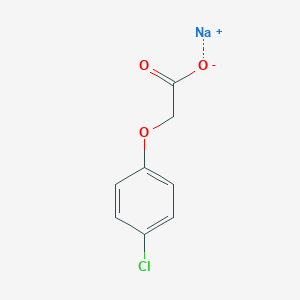
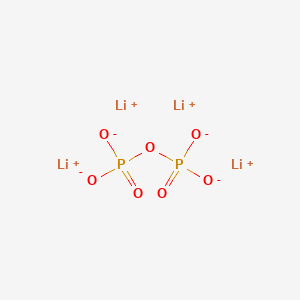
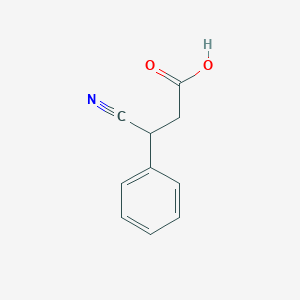
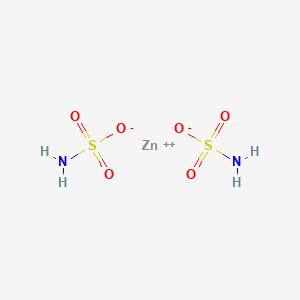
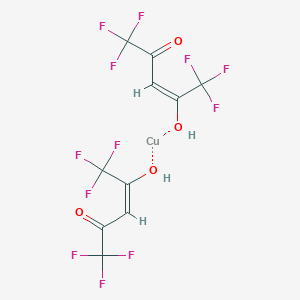
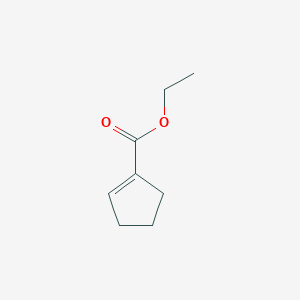
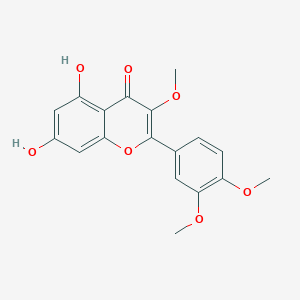
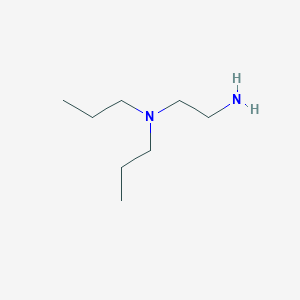
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
